

# An In-depth Technical Guide to **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>tert-Butyl (1-(3-bromophenyl)ethyl)carbamate</i>
Cat. No.:	B112545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**, a key intermediate in organic synthesis and drug discovery.

## Chemical Structure and Properties

**tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** is a carbamate derivative containing a bromophenyl group. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions.

The CAS number 477312-85-9 is most frequently associated with the (S)-enantiomer of the compound, which is denoted as (S)-**tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**.

## Quantitative Data Summary

The key physicochemical properties of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** are summarized in the table below.

Property	Value	Reference
CAS Number	477312-85-9 ((S)-enantiomer)	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	300.19 g/mol	<a href="#">[1]</a>
Synonyms	(S)-N-Boc-1-(3-bromophenyl)ethylamine, [1-(3-bromophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester	<a href="#">[2]</a>

## Synthesis

The synthesis of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** is typically achieved through the N-protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine, using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is a standard and high-yielding procedure in organic synthesis.

## Experimental Protocol: N-Boc Protection of 1-(3-bromophenyl)ethylamine

This protocol is adapted from established methods for the Boc protection of primary amines.[\[3\]](#)

### Materials:

- 1-(3-bromophenyl)ethylamine (1.0 equivalent)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.5 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)ethylamine (1.0 equiv.) and triethylamine (3.0 equiv.) in a 2:1 (v/v) mixture of H<sub>2</sub>O/THF. Stir the mixture at room temperature for approximately 5 minutes until all solids have dissolved.[3]
- Reaction: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equiv.) in one portion.[3]
- Stirring: Stir the reaction mixture vigorously at 0 °C for at least 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.[3]
- Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting amine is consumed, remove the THF under reduced pressure using a rotary evaporator.[3]
- Extraction: Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).[3]
- Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[3]
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected

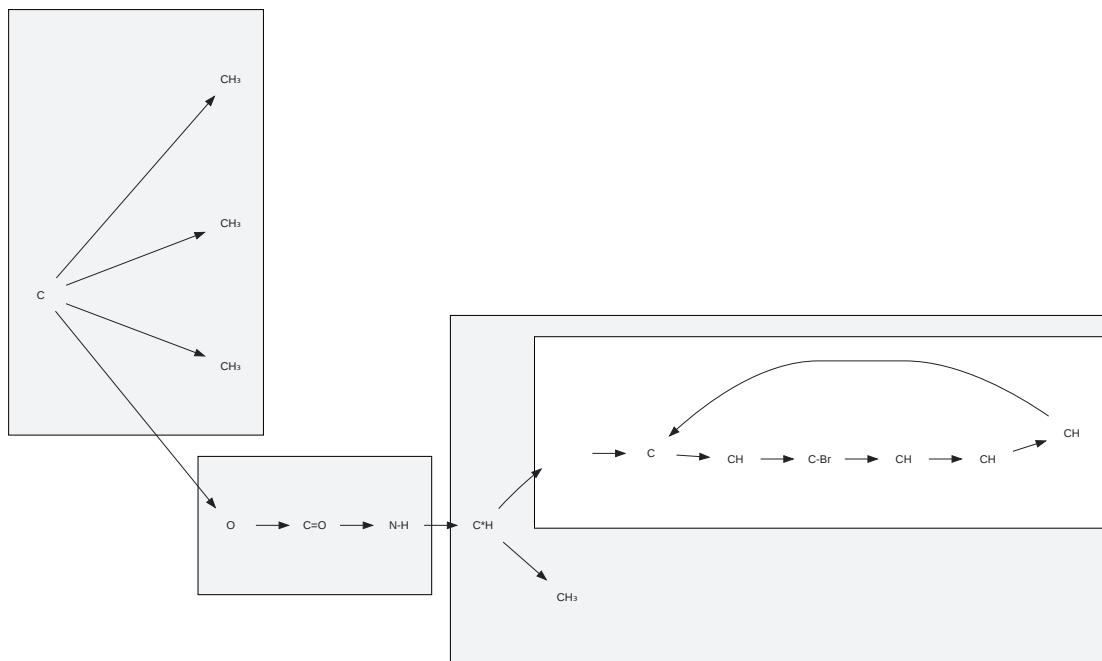
product.[3]

- Purification (if necessary): For most substrates, this procedure yields a product of high purity. If further purification is required, column chromatography on silica gel can be employed.[3]

## Visualization of Chemical Structure

The following diagram illustrates the chemical structure of **(S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**.

Structure of (S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate



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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (1-(3-bromophenyl)ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112545#what-is-the-structure-of-tert-butyl-1-3-bromophenyl-ethyl-carbamate]

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